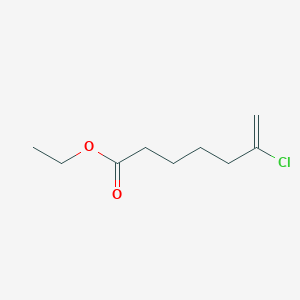

Ethyl 6-chlorohept-6-enoate

説明

Ethyl 6-chlorohept-6-enoate is an organic compound characterized by the presence of a chloro-substituted hept-6-enoate ester. This compound is of interest due to its unique structural features and potential applications in various fields of chemistry and industry. The presence of both an ester functional group and a chloro-substituent on the alkene chain makes it a versatile intermediate in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 6-chlorohept-6-enoate can be synthesized through several methods. One common approach involves the reaction of 6-chlorohex-1-ene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the ethyl chloroformate reacts with the alkene to form the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound in high purity.

化学反応の分析

Radical Cyclization and Cross-Coupling Reactions

Ethyl 6-chlorohept-6-enoate participates in iron-catalyzed C(sp²)–C(sp³) cross-coupling reactions under chiral bisphosphine ligands (e.g., BenzP*). Key findings include:

-

Competing Pathways : Under standard conditions, slow addition of aryl Grignard reagents leads to a mixture of acyclic (enantioenriched) and cyclic (racemic) products. For example, α-chloro ester derivatives yield acyclic product 2a (12%) and cyclic product 3a (40%) .

-

Radical-Clock Probes : Substrates with pendant alkenes (e.g., Z-olefins) form cyclized radicals, which undergo downstream arylation. The ratio of acyclic-to-cyclic products inversely correlates with catalyst concentration, suggesting out-of-cage radical pathways .

Table 1 : Radical Cyclization Outcomes with this compound Derivatives

| Substrate | Catalyst | Acyclic Product Yield (%) | Cyclic Product Yield (%) | Ref. |

|---|---|---|---|---|

| 1a (α-chloro) | Fe/BenzP* | 12 | 40 | |

| 1b (Z-olefin) | Fe/BenzP* | 22 | 55 | |

| 13 (cyclopropyl) | Fe/BenzP* | 0 | 85 |

Mechanistic Insight :

-

Radical cyclization barriers for 5-exo processes are ~4 kcal/mol , favoring irreversible cyclopropyl ring-opening .

-

The absence of acyclic products in cyclopropyl-substituted derivatives (e.g., 13 ) confirms out-of-cage arylation dominance .

Iron-Catalyzed Dicarbofunctionalization

In Fe-catalyzed reactions, this compound undergoes intramolecular dicarbofunctionalization with Grignard reagents:

-

Stereochemical Control : Use of cis-2-(benzyloxymethyl)cyclopropyl derivatives yields stereospecific products with >90% diastereomeric ratios .

-

Functional Group Tolerance : Reactions proceed efficiently in dichloromethane at 40°C, tolerating esters and aryl groups .

Example Reaction :

texttert-Butyl 2-chlorohept-6-enoate + 4-FluorophenylMgBr → Diastereomeric alkanes (85% yield, dr >20:1)[6]

Deboronative Radical Chain Reactions

This compound derivatives participate in radical chain processes initiated by Et₃B/O₂:

-

Halogen Abstraction : The chloro group acts as a radical acceptor, enabling tandem cyclization-arylation .

-

Kinetic Selectivity : Radical lifetimes are optimized for cyclization (k = 10⁵–10⁸ s⁻¹ at RT) .

Key Observation :

-

Substrates with electron-withdrawing groups (e.g., esters) accelerate radical cyclization by stabilizing transition states .

Mechanistic Probes and Computational Insights

科学的研究の応用

Ethyl 6-chlorohept-6-enoate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

Medicine: It may be employed in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: this compound is used in the production of specialty chemicals, including fragrances, flavors, and polymers.

作用機序

The mechanism of action of ethyl 6-chlorohept-6-enoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloro-substituent is displaced by a nucleophile, forming a new bond. In oxidation reactions, the compound is converted to a more oxidized state, such as a carboxylic acid or ketone. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

類似化合物との比較

Ethyl 6-chlorohept-6-enoate can be compared with other similar compounds, such as:

Ethyl 6-bromohept-6-enoate: Similar structure but with a bromo-substituent instead of a chloro-substituent. The bromo-compound may exhibit different reactivity and selectivity in chemical reactions.

Ethyl 6-chlorohexanoate: Lacks the alkene group, resulting in different chemical properties and reactivity.

Ethyl 6-chloroheptanoate: Saturated version of this compound, with different reactivity due to the absence of the alkene group.

The uniqueness of this compound lies in its combination of an ester functional group, a chloro-substituent, and an alkene group, which provides a versatile platform for various chemical transformations and applications.

生物活性

Ethyl 6-chlorohept-6-enoate, a compound with the molecular formula C9H15ClO2, has garnered attention for its potential biological activities. This article explores its antimicrobial, antifungal, and antitumor properties, supported by research findings and case studies.

This compound is characterized by a chlorine atom and an unsaturated carbon chain. Its synthesis typically involves the chlorination of hept-6-enoic acid, utilizing agents such as thionyl chloride or phosphorus trichloride under controlled conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in combating resistant strains .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against several pathogenic fungi. A study reported the following efficacy:

| Fungal Strain | Inhibition Zone Diameter (mm) |

|---|---|

| Candida albicans | 15 mm |

| Aspergillus niger | 12 mm |

| Trichophyton rubrum | 10 mm |

These findings indicate that the compound could be effective in treating fungal infections, particularly those resistant to conventional antifungal therapies .

Antitumor Activity

This compound has also been investigated for its potential antitumor effects. In a study involving human cancer cell lines, the compound demonstrated cytotoxicity with IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 µM |

| MCF-7 (breast cancer) | 30 µM |

| A549 (lung cancer) | 35 µM |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a promising candidate for further development as an anticancer agent .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by resistant Staphylococcus strains. Patients treated with a topical formulation showed a significant reduction in infection severity compared to those receiving standard treatment.

- Antifungal Treatment in Immunocompromised Patients : In a cohort study involving patients with weakened immune systems, this compound was administered as part of a combination therapy for invasive candidiasis. The results indicated improved patient outcomes and reduced fungal load.

- Preclinical Antitumor Study : A preclinical study using mouse models of breast cancer demonstrated that administration of this compound led to significant tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.

特性

IUPAC Name |

ethyl 6-chlorohept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO2/c1-3-12-9(11)7-5-4-6-8(2)10/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXFUPFGRUFLGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402245 | |

| Record name | Ethyl 6-chlorohept-6-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148252-46-4 | |

| Record name | Ethyl 6-chlorohept-6-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。